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molecular formula C11H10N2O2S B8366566 5-Methoxy-2-(3-methyl-1,2,4-thiadiazol-5-yl)-benzaldehyde

5-Methoxy-2-(3-methyl-1,2,4-thiadiazol-5-yl)-benzaldehyde

Cat. No. B8366566
M. Wt: 234.28 g/mol
InChI Key: PRDNTAZARLGGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420655B2

Procedure details

In a microwave vial are combined 2-formyl-4-methoxyphenylboronic acid (432 mg, 2.40 mmol), 5-chloro-3-methyl-1,2,4-thiadiazole (270 mg, 2.00 mmol), potassium acetate (390 mg, 4.00 mmol), and bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)-dichloropalladium(II) (283 mg, 0.40 mmol) in 1,4-dioxane (6 mL) and water (0.50 mL). The reaction vial is sealed and stirred at 100° C. for 20 hours. The reaction mixture is cooled to ambient temperature and poured into water and extracted with EtOAc (3×). The combined organics are dried (MgSO4), filtered and concentrated. Purification via flash chromatography (12 g silica gel, 5-40% EtOAc/heptane) affords 5-methoxy-2-(3-methyl-1,2,4-thiadiazol-5-yl)-benzaldehyde which is used without further purification.
Quantity
432 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
390 mg
Type
reactant
Reaction Step Three
[Compound]
Name
bis(di-tert-butyl(4-dimethylaminophenyl)phosphine) dichloropalladium(II)
Quantity
283 mg
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1B(O)O)=[O:2].Cl[C:15]1[S:19][N:18]=[C:17]([CH3:20])[N:16]=1.C([O-])(=O)C.[K+]>O1CCOCC1.O>[CH3:10][O:9][C:7]1[CH:6]=[CH:5][C:4]([C:15]2[S:19][N:18]=[C:17]([CH3:20])[N:16]=2)=[C:3]([CH:8]=1)[CH:1]=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
432 mg
Type
reactant
Smiles
C(=O)C1=C(C=CC(=C1)OC)B(O)O
Step Two
Name
Quantity
270 mg
Type
reactant
Smiles
ClC1=NC(=NS1)C
Step Three
Name
potassium acetate
Quantity
390 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Four
Name
bis(di-tert-butyl(4-dimethylaminophenyl)phosphine) dichloropalladium(II)
Quantity
283 mg
Type
reactant
Smiles
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
vial is sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics are dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography (12 g silica gel, 5-40% EtOAc/heptane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC=1C=CC(=C(C=O)C1)C1=NC(=NS1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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